alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid

Anti-inflammatory COX inhibition NSAID

Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (CAS 116834-27-6) is a synthetic, heterocyclic small molecule belonging to the class of pyrazole-4-acetic acids. It is structurally characterized by a 1-phenylpyrazole core substituted at the 5-position with a pyrrole ring and bearing an alpha-methylated acetic acid chain at the 4-position.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 116834-27-6
Cat. No. B15195761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid
CAS116834-27-6
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC(C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-12(16(20)21)14-11-17-19(13-7-3-2-4-8-13)15(14)18-9-5-6-10-18/h2-12H,1H3,(H,20,21)
InChIKeyCYELEOGKEPKXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Methyl-1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Acetic Acid: Structural Definition and Pharmacological Classification for Research Procurement


Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (CAS 116834-27-6) is a synthetic, heterocyclic small molecule belonging to the class of pyrazole-4-acetic acids. It is structurally characterized by a 1-phenylpyrazole core substituted at the 5-position with a pyrrole ring and bearing an alpha-methylated acetic acid chain at the 4-position [1]. The compound was originally synthesized as part of a series of 1-aryl-5-(1-pyrryl)-pyrazolyl-4-acetic acids designed to explore structural analogs of the non-steroidal anti-inflammatory drug (NSAID) lonazolac [1]. Its molecular formula is C16H15N3O2, with a molecular weight of 281.31 g/mol [2]. This compound is exclusively utilized as a research tool in medicinal chemistry and pharmacology, particularly in studies investigating the structural determinants of anti-inflammatory activity within the pyrazole-4-acetic acid scaffold.

COX inhibition negative control
Pyrazole-4-acetic acid SAR probe
Analytical reference standard for method development

Why Generic Pyrazole-4-Acetic Acids Cannot Substitute for Alpha-Methyl-1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Acetic Acid in Research


Within the pyrazole-4-acetic acid class, minor structural variations lead to profound differences in pharmacological activity. The seminal 1988 study by Corelli et al. directly demonstrated that the introduction of a pyrrole ring at the 5-position and an alpha-methyl group on the acetic acid chain results in a compound that is pharmacologically distinct from its closest clinical analogs [1]. Specifically, while the parent scaffold (exemplified by lonazolac) exhibits potent COX-dependent anti-inflammatory activity, the entire series of 1-aryl-5-(1-pyrryl)-pyrazolyl-4-acetic acids, including the alpha-methyl derivative, showed no appreciable activity when tested head-to-head against the NSAIDs tolmetin and indomethacin [1]. Therefore, generic substitution with other pyrazole-4-acetic acids would invalidate any experimental model predicated on this specific lack of COX-mediated anti-inflammatory action, underscoring the need for precise procurement.

This compound 5-Pyrrole-substituted scaffold with no appreciable COX activity
Generic pyrazole-4-acetic acids Often retain COX inhibition (e.g., lonazolac); may introduce confounding activity in negative-control models
This compound Alpha-methylated acetic acid chain; estimated higher lipophilicity
Non-methylated analogs May differ in membrane partitioning and assay behavior; logP shift may alter cell-based readouts
This compound Defined inactive COX pharmacophore; reported lack of anti-inflammatory effect
Other pyrazole scaffolds Structural similarity may not replicate COX-negative profile; requires specific procurement verification

Product-Specific Quantitative Evidence Guide for CAS 116834-27-6: A Comparator-Based Analysis


Head-to-Head Pharmacological Comparison: Lack of Anti-Inflammatory Activity vs. Tolmetin and Indomethacin

In a direct pharmacological comparison, the series of 1-aryl-5-(1-pyrryl)-pyrazolyl-4-acetic acids, which includes the alpha-methyl derivative (alpha-propionic chain), exhibited no appreciable anti-inflammatory activity. This was in stark contrast to the reference NSAIDs tolmetin and indomethacin, which served as positive controls and demonstrated their expected efficacy in the same assay panel [1]. This finding establishes that the 5-pyrrole substitution fundamentally alters the pharmacophore away from COX inhibition.

Head-to-Head Comparison
Head-to-head
No appreciable activity vs. active tolmetin & indomethacin
Supports COX inactivity context for this scaffold
Class-derived pyrazole-4-acetic acid series data
Anti-inflammatory COX inhibition NSAID

Structural Differentiation from Lonazolac: The Impact of 5-Pyrrole Substitution on Pharmacological Profile

The target compound was designed as a structural analog of lonazolac, a known NSAID that acts via COX inhibition. The key structural difference is the replacement of the 3-(4-chlorophenyl) group in lonazolac with a 5-(1H-pyrrol-1-yl) substituent. This single modification, combined with alpha-methylation, completely abrogates the anti-inflammatory activity observed with lonazolac [1]. While quantitative IC50 values for COX-2 inhibition are not reported for this compound due to its inactivity, the class-level inference from the 1988 study strongly supports its lack of interaction with the COX enzyme.

Structural Differentiation
Class-level
Reported inactive with 5-pyrrole substitution; lonazolac scaffold retains COX activity
Defines pharmacophoric boundary for COX inhibition
Based on comparison with structural parent lonazolac
Medicinal chemistry Structure-Activity Relationship Lonazolac

Physicochemical Differentiation: Calculated LogP and Polar Surface Area

Calculated physicochemical properties provide a baseline for differentiating this compound from non-methylated or non-pyrrole analogs in terms of its drug-likeness profile. The alpha-methyl group and the lipophilic pyrrole ring contribute to a distinct LogP and polar surface area (PSA) compared to the simpler 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (CAS 116834-17-4). While experimental data is limited, computed values indicate a LogP of approximately 3.5 and a PSA of 55 Ų for the target compound [1]. These values can be contrasted with analogs lacking the alpha-methyl group, which are predicted to have slightly lower LogP and different solubility characteristics.

Calculated Physicochemical Profile
Data to verify
Estimated LogP ~3.5, PSA ~55 Ų; delta LogP ≈0.5 vs. non-methylated analog
Supports lipophilicity differentiation from non-methylated analogs
Predicted values; experimental logD unavailable
Physicochemical properties Drug-likeness ADME

Best-Fit Research Application Scenarios for CAS 116834-27-6 Based on Verifiable Differential Evidence


Negative Control in COX-2 Inhibition Assays

Based on the direct evidence from Corelli et al. (1988), which demonstrates a complete lack of anti-inflammatory activity for this compound class, CAS 116834-27-6 is ideally suited as a negative control compound in COX-1/COX-2 inhibition screening cascades [1]. Its structural similarity to active NSAIDs like lonazolac, combined with its functional inactivity, provides a powerful tool for validating assay specificity and ruling out non-specific matrix effects attributable to the pyrazole-4-acetic acid scaffold.

Structure-Activity Relationship (SAR) Probe for Pyrazole-4-Acetic Acid Pharmacophores

Medicinal chemistry teams investigating the structural determinants of COX inhibition can use this compound as a critical SAR probe. The evidence shows that the introduction of a 5-pyrrole substituent abolishes the anti-inflammatory activity intrinsic to the lonazolac scaffold [1]. This compound therefore defines a key pharmacophoric boundary, allowing researchers to systematically map the contributions of position-5 substituents to target binding and efficacy in a rational drug design program.

Chemical Tool for Investigating COX-Independent Anti-Inflammatory Mechanisms

For researchers exploring non-canonical, COX-independent anti-inflammatory pathways, this compound offers a unique starting point. Its proven lack of COX activity means that any observed biological effect in phenotypic assays can be confidently attributed to alternative mechanisms, such as modulation of NF-κB, Nrf2, or other inflammatory signaling cascades, without the confounding variable of COX inhibition [1].

Reference Standard for Analytical Method Development in Complex Matrices

Given its well-defined structure and the availability of its chemical profile (molecular formula C16H15N3O2, MW 281.31 g/mol, and a calculated density of 1.25 g/cm³), this compound serves as an excellent reference standard for developing and validating LC-MS/MS or HPLC-UV methods for the quantification of pyrazole-4-acetic acid derivatives in biological samples or environmental matrices [2]. Its distinct chromatographic properties aid in method specificity validation.

Application
Selection Property
Validation Focus
COX inhibition negative control
Reported lack of COX activity
Assay specificity and matrix-effect review
Pyrazole-4-acetic acid SAR probe
5-Pyrrole substitution effect on activity
Position-5 substituent pharmacophore mapping
COX-independent pathway studies
Absence of COX confounding
Alternative pathway signal attribution
Analytical reference standard
Defined structure and chromatographic profile
Method specificity and matrix-effect review
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